2-Chloroethanol physical and chemical properties
2-Chloroethanol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethanol, also known as ethylene (B1197577) chlorohydrin, is the simplest beta-halohydrin with the chemical formula HOCH2CH2Cl.[1] It is a bifunctional molecule containing both an alkyl chloride and a primary alcohol functional group.[1] This colorless liquid possesses a faint, ether-like odor and is miscible with water and many organic solvents.[1][2] Historically, it was a significant precursor in the large-scale production of ethylene oxide, a process that has since been largely replaced by the direct oxidation of ethylene.[1][3] Currently, 2-chloroethanol is utilized in the synthesis of pharmaceuticals, biocides, plasticizers, and dyes.[1][4] It also serves as a solvent for various materials, including cellulose (B213188) acetate (B1210297) and ethyl cellulose.[1] From a toxicological and environmental standpoint, 2-chloroethanol is a metabolite in the degradation of 1,2-dichloroethane.[1]
Physical Properties of 2-Chloroethanol
2-Chloroethanol is a colorless liquid at room temperature.[5] It is fully miscible with water, ethanol, acetone, and benzene.[3] The presence of both a hydroxyl group and a chlorine atom imparts a polar character to the molecule, contributing to its solubility in polar solvents.[6] An azeotrope with water is formed, which boils at 97.8 °C and contains 42% water by weight.[3]
Table 1: Physical Properties of 2-Chloroethanol
| Property | Value |
| Molecular Formula | C2H5ClO |
| Molar Mass | 80.51 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Odor | Faint, ether-like[1] |
| Density | 1.201 g/mL at 25 °C[1][7] |
| Melting Point | -62.6 °C[1] to -89 °C[7][8] |
| Boiling Point | 127–131 °C[1][2] |
| Solubility in Water | Miscible[1][2] |
| Vapor Pressure | 700 Pa (5 mmHg) at 20 °C[2][7] |
| Vapor Density | 2.78 (air = 1)[7] |
| Flash Point | 55 °C[2] |
| Autoignition Temperature | 425 °C[3] |
| Refractive Index | 1.441 (at 20 °C)[7][9] |
Chemical Properties of 2-Chloroethanol
2-Chloroethanol exhibits reactivity characteristic of both alcohols and alkyl chlorides.[3] It can undergo dehydrohalogenation in the presence of an alkali hydroxide (B78521) to yield ethylene oxide.[2] The compound reacts with various amines, with the rate of reaction following the order: n-amylamine > cyclohexylamine (B46788) > aniline.[3] Its reaction with ammonia (B1221849) produces monoethanolamine, and with tertiary amines, it forms quaternary ammonium (B1175870) compounds.[3] Furthermore, 2-chloroethanol can be oxidized to monochloroacetic acid.[3]
Table 2: Key Chemical Reactions of 2-Chloroethanol
| Reactant | Product(s) | Reaction Type |
| Alkali Hydroxide (e.g., NaOH) | Ethylene oxide, NaCl, H2O | Dehydrohalogenation[1] |
| Alcohols/Phenols (basic conditions) | Hydroxyethyl ethers | Etherification[3] |
| Ammonia | Monoethanolamine | Amination[3] |
| Tertiary Amines | Quaternary ammonium compounds | Quaternization[3] |
| Cyanides | Nitriles | Nucleophilic Substitution[3] |
| Aldehydes | Acetals | Acetal Formation[3] |
| Phosgene | 2-Chloroethyl chloroformate | Acylation[3] |
| Oxidation | Monochloroacetic acid | Oxidation[3] |
Spectroscopic Data
The structural features of 2-chloroethanol give rise to distinct spectroscopic signatures.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for 2-Chloroethanol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR (in CDCl₃) | ||
| -CH₂Cl | ~3.75 | Triplet[10] |
| -CH₂OH | ~3.60 | Triplet[10] |
| -OH | Variable (broad) | Singlet[10] |
| ¹³C NMR (in D₂O) | ||
| -CH₂OH | 64.725 | [11] |
| -CH₂Cl | 48.874 | [11] |
Synthesis of 2-Chloroethanol
Industrially, 2-chloroethanol is primarily synthesized through the reaction of ethylene with hypochlorous acid.[1][12] An alternative laboratory-scale synthesis involves the reaction of ethylene glycol with hydrogen chloride gas.[2][13]
Caption: Industrial and alternative synthesis routes for 2-Chloroethanol.
Key Chemical Reactions
2-Chloroethanol's bifunctional nature allows it to participate in a variety of chemical transformations.
Caption: Overview of significant reactions involving 2-Chloroethanol.
Metabolic and Degradation Pathways
In biological systems, 2-chloroethanol is metabolized into more toxic compounds. The degradation in some bacteria follows a similar oxidative pathway.[14]
Caption: The metabolic conversion of 2-Chloroethanol in biological systems.
Experimental Protocols
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of 2-chloroethanol.
-
Boiling Point: The boiling point can be determined by simple distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure and the liquid actively boils is recorded.
-
Density: The density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 25 °C.
-
Solubility: The miscibility with water and other solvents can be observed by mixing known volumes of 2-chloroethanol and the solvent and observing for phase separation.
Analysis of 2-Chloroethanol in Food Matrices by GC-MS/MS
The following protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[15][16]
-
Sample Preparation and Extraction:
-
Weigh a homogenized sample (e.g., 2-10 g) into a 50 mL centrifuge tube.
-
For dry matrices, add a specific volume of cold water to hydrate (B1144303) the sample.[16]
-
Add cold acetonitrile (B52724) as the extraction solvent.
-
Add a QuEChERS salt packet (containing MgSO₄, NaCl, and citrate (B86180) buffers) and shake vigorously.[16]
-
Centrifuge the sample to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18) and MgSO₄.
-
Vortex and centrifuge the tube.
-
-
GC-MS/MS Analysis:
-
Transfer the cleaned extract into a GC vial for analysis.
-
Inject a small volume (e.g., 1-2 µL) of the extract into the GC-MS/MS system.
-
The separation is typically performed on a wax-type capillary column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of 2-chloroethanol.
-
Safety and Handling
2-Chloroethanol is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] It is a flammable liquid and its vapors can form explosive mixtures with air.[17] When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosgene.[4]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a fire-resistant lab coat, and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[8][18]
-
Handling: Handle in a certified chemical fume hood.[18] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.[4][8]
-
First Aid: In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. If on skin, wash immediately with soap and plenty of water. If in eyes, rinse with plenty of water.[8][17]
Conclusion
2-Chloroethanol is a versatile chemical with a range of applications, stemming from its bifunctional nature. A thorough understanding of its physical and chemical properties, as well as its reactivity and toxicity, is crucial for its safe handling and effective use in research and industrial settings. The provided data and protocols offer a comprehensive guide for professionals working with this compound.
References
- 1. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 2. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 3. chemcess.com [chemcess.com]
- 4. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
- 5. grokipedia.com [grokipedia.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-氯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. opcw.org [opcw.org]
- 9. 2-Chloroethanol CAS#: 107-07-3 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. bmse000360 2-chloroethanol at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. fssai.gov.in [fssai.gov.in]
- 16. agilent.com [agilent.com]
- 17. ICSC 0236 - 2-CHLOROETHANOL [inchem.org]
- 18. wcu.edu [wcu.edu]
